molecular formula C15H21N3O2 B2399461 N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide CAS No. 2094872-35-0

N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide

Cat. No.: B2399461
CAS No.: 2094872-35-0
M. Wt: 275.352
InChI Key: BULULOZWBGLASY-UHFFFAOYSA-N
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Description

N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include a pyrrole derivative and a piperidine derivative. The key steps in the synthesis may involve:

    Acylation: Introduction of the prop-2-enoyl group to the piperidine ring.

    Methylation: Methylation of the nitrogen atoms in the pyrrole and piperidine rings.

    Coupling Reaction: Coupling of the modified piperidine and pyrrole derivatives under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide
  • 1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide

Uniqueness

N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and prop-2-enoyl groups

Properties

IUPAC Name

N,1-dimethyl-5-(1-prop-2-enoylpiperidin-2-yl)pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-14(19)18-10-6-5-7-12(18)11-8-9-13(17(11)3)15(20)16-2/h4,8-9,12H,1,5-7,10H2,2-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULULOZWBGLASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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